3-(2,4-Dimethoxyphenyl)-7-hydroxy-2H-chromen-2-one belongs to the coumarin class of organic compounds, specifically a 7-hydroxycoumarin derivative with a 2,4-dimethoxyphenyl substituent at the 3-position. Coumarins are naturally occurring benzopyrones found in various plants and exhibit a wide range of biological activities, making them valuable scaffolds in medicinal chemistry and drug discovery. [, , , , , , ]
3-(2,4-dimethoxyphenyl)-7-hydroxy-2H-chromen-2-one is a synthetic compound that belongs to the class of flavonoids, specifically the coumarin derivatives. Its molecular formula is and it has a molecular weight of approximately 302.32 g/mol. This compound is notable for its potential biological activities, including anti-inflammatory and anticancer properties, making it a subject of interest in medicinal chemistry and pharmacology.
This compound can be sourced from various chemical suppliers and research institutions that specialize in organic synthesis and pharmaceutical compounds. Its availability may vary, with purity levels typically around 95% for research purposes.
3-(2,4-dimethoxyphenyl)-7-hydroxy-2H-chromen-2-one falls under the classification of:
The synthesis of 3-(2,4-dimethoxyphenyl)-7-hydroxy-2H-chromen-2-one can be achieved through several methods, primarily involving the condensation of appropriate phenolic precursors with coumarin derivatives. One common method includes the use of dimethylformamide as a solvent, along with specific catalysts to facilitate the reaction.
The molecular structure of 3-(2,4-dimethoxyphenyl)-7-hydroxy-2H-chromen-2-one consists of a chromenone core with specific substitutions at the 3 and 7 positions.
The structural elucidation can be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
3-(2,4-dimethoxyphenyl)-7-hydroxy-2H-chromen-2-one can participate in various chemical reactions typical for flavonoids and coumarins:
These reactions are important for modifying the compound's properties for specific applications in drug design.
The mechanism of action for 3-(2,4-dimethoxyphenyl)-7-hydroxy-2H-chromen-2-one involves its interaction with biological targets at the molecular level.
These mechanisms are supported by in vitro studies demonstrating its efficacy against different cell lines.
Relevant analyses include Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to assess thermal stability.
3-(2,4-dimethoxyphenyl)-7-hydroxy-2H-chromen-2-one has several scientific applications:
This compound represents a significant area of interest within medicinal chemistry due to its diverse biological activities and potential therapeutic applications.
The synthesis of 3-(2,4-dimethoxyphenyl)-7-hydroxy-2H-chromen-2-one relies on strategic functional group manipulations and cyclization methodologies. The foundational approach adapts the classical Pechmann condensation, where 2,4-dimethoxyphenol reacts with methyl 3-methoxyacetoacetate under acid catalysis (concentrated H₂SO₄) at 0–5°C. This step yields the 7-methoxychromenone intermediate, achieving 65–75% yields after silica gel purification [3] [5]. Subsequent demethylation selectively uncovers the C7-hydroxyl group using BBr₃ in dichloromethane at –78°C, preserving the dimethoxyphenyl substituent [3].
For hybrid systems, click chemistry enables triazole conjugation. As demonstrated in coumarin-1,2,4-triazole hybrids, the C3-carboxyl group of the coumarin core undergoes hydrazide formation (hydrazine hydrate/ethanol reflux), followed by cyclization with aryl isothiocyanates. This generates 1,2,4-triazole-thiol linkages at the coumarin C3 position, with yields reaching 85–96% under tungstate sulfuric acid (TSA) catalysis at 130°C [4] [6].
Table 1: Key Synthetic Steps for Core and Hybrid Derivatives
Step | Reagents/Conditions | Target | Yield (%) |
---|---|---|---|
Pechmann Condensation | H₂SO₄, 0–5°C, 4–6 h | 7-Methoxy-chromenone intermediate | 65–75 |
Selective Demethylation | BBr₃/CH₂Cl₂, –78°C | 7-Hydroxy-chromenone core | 60–70 |
Hydrazide Formation | NH₂NH₂/EtOH, reflux | Coumarin-3-carbohydrazide | 48–63 |
Triazole Cyclization | TSA, solvent-free, 130°C | Coumarin-triazole hybrid | 85–96 |
Modifying the phenyl ring substitution pattern or chromenone oxidation state profoundly influences bioactivity. Analogues like 3-(3,4-dimethoxyphenyl)-7-hydroxy-4-methyl-2H-chromen-2-one (with a C4-methyl group) exhibit enhanced lipophilicity (cLogP = 3.5 vs. 2.8 for the parent), improving blood-brain barrier permeability in Alzheimer’s models [8] . Conversely, replacing the 2,4-dimethoxyphenyl with 2,5-dimethoxyphenyl (S3297682) reduces anticancer potency (IC₅₀ = 41.5 μM in HepG2 vs. 14.2 μM for the parent) due to altered steric alignment in enzyme pockets [7].
The C7 hydroxyl group is indispensable for hydrogen bonding with biological targets. Methylation to 7-methoxy (as in VC5692426) diminishes α-amylase inhibition (IC₅₀ = 58.3 μM vs. 29.8 μM for 7-hydroxy), while halogenation at C6 (e.g., 6-chloro derivatives) amplifies antibacterial activity (MIC = 8–16 μg/mL) by disrupting microbial membranes [3] [6]. Fused hybrids, such as coumarin-1,2,4-triazoles, leverage spacer-linked pharmacophores to enhance antidiabetic activity, with compound 8e showing IC₅₀ = 29.8 μM against α-amylase due to synergistic target engagement [4] [6].
Table 3: Bioactivity of Key Structural Analogues
Analogue | Modification | Bioactivity (IC₅₀ or MIC) | Target |
---|---|---|---|
3-(2,4-Dimethoxyphenyl)-7-methoxy-chromen-2-one | C7-methylation | α-Amylase IC₅₀ = 58.3 μM | Diabetes |
3-(2,5-Dimethoxyphenyl)-7-hydroxy-chromen-2-one | Phenyl substitution shift | HepG2 IC₅₀ = 41.5 μM | Anticancer |
6-Chloro-7-hydroxy-coumarin-triazole hybrid | C6-chlorination + triazole | S. aureus MIC = 8–16 μg/mL | Antibacterial |
Coumarin-C4-methyl-oxadiazole hybrid | C4-methylation + oxadiazole | AChE IC₅₀ = 28.7 μM | Alzheimer’s |
Comprehensive Compound List
CAS No.: 654654-76-9
CAS No.: 94736-67-1
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5